4-Bromo-2-chloropyrimidin-5-amine

Catalog No.
S2901097
CAS No.
1266119-47-4
M.F
C4H3BrClN3
M. Wt
208.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloropyrimidin-5-amine

CAS Number

1266119-47-4

Product Name

4-Bromo-2-chloropyrimidin-5-amine

IUPAC Name

4-bromo-2-chloropyrimidin-5-amine

Molecular Formula

C4H3BrClN3

Molecular Weight

208.44

InChI

InChI=1S/C4H3BrClN3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2

InChI Key

BJBDSKYIICCEAU-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)Cl)Br)N

Solubility

not available

Potential Antimicrobial Activity:

Studies have explored the potential of 4-bromo-2-chloropyrimidin-5-amine as an antimicrobial agent. One study investigated its activity against various bacterial and fungal strains, demonstrating moderate to good inhibitory effects against some microorganisms, suggesting its potential for further development as an antimicrobial agent []. However, further research is necessary to determine its efficacy, mechanism of action, and potential for clinical applications.

4-Bromo-2-chloropyrimidin-5-amine is a chemical compound with the molecular formula C5_5H4_4BrClN2_2 and a molecular weight of 207.46 g/mol. It features a pyrimidine ring substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position, along with an amino group at the 5-position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is classified under various chemical databases, including PubChem (ID 53485418) and CAS Number 1187449-01-9 .

Typical of halogenated pyrimidines. These include:

  • Nucleophilic Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups in the presence of palladium catalysts.
  • Reduction Reactions: The amino group can be involved in reduction processes, potentially affecting its biological activity.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced or altered biological properties.

The biological activity of 4-Bromo-2-chloropyrimidin-5-amine has been explored in various studies. It has shown potential as an inhibitor for certain enzymes, particularly in cancer research. For instance, compounds similar to this one have been evaluated for their ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis . Additionally, its derivatives have been investigated for antimicrobial and anti-inflammatory activities, indicating a broad spectrum of potential therapeutic applications.

Several methods have been developed for synthesizing 4-Bromo-2-chloropyrimidin-5-amine:

  • Nucleophilic Substitution: Starting from 2-chloro-4-bromopyrimidine, an amine group can be introduced through nucleophilic substitution.
  • Halogenation: Existing pyrimidine derivatives can be halogenated using brominating or chlorinating agents under controlled conditions.
  • Multi-step Synthesis: Complex synthetic pathways involving multiple steps can be employed to introduce various substituents onto the pyrimidine ring, enhancing its biological activity.

These methods are crucial for producing the compound in sufficient quantities for research and application.

Interaction studies involving 4-Bromo-2-chloropyrimidin-5-amine focus on its binding affinity to various biological targets. For example:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific isoforms of carbonic anhydrases, which are critical in regulating pH levels in tumor environments .
  • Drug Interaction Profiles: Evaluations of its pharmacokinetic properties indicate that it may interact with various cytochrome P450 enzymes, influencing its metabolism and efficacy as a drug candidate .

Understanding these interactions is essential for predicting its behavior in biological systems.

Several compounds share structural similarities with 4-Bromo-2-chloropyrimidin-5-amine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Bromo-4-chloropyrimidin-2-amine1044767-99-80.87Different substitution pattern; potential for varied biological activity .
3-Bromo-5-chloropyrimidin-2-amine26163-03-10.78Alternative bromination position; affects reactivity .
4-Bromo-N-methylpyrimidin-2-amine468718-65-20.71Methyl substitution alters lipophilicity and bioavailability .
5-Bromo-4-chloro-6-methylpyrimidin-2-amide6314-12-10.83Additional methyl group may enhance hydrophobic interactions .
6-Chloropyrimidine-2,4-diamine156-83-20.71Different functional groups influence pharmacodynamics .

These compounds illustrate the diversity within the pyrimidine class while emphasizing the unique attributes of 4-Bromo-2-chloropyrimidin-5-amino based on its specific substitutions.

XLogP3

1.5

Dates

Modify: 2024-04-14

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